N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt, commonly referred to as NBD-PE, is a phospholipid derivative that incorporates a fluorescent nitrobenzoxadiazole (NBD) moiety. This compound is characterized by its unique structure, which includes a glycerophospholipid backbone with two hexadecanoyl (C16) fatty acid chains and a triethylammonium group. NBD-PE is primarily utilized in biochemistry and cell biology as a fluorescent probe for studying membrane dynamics and interactions.
The chemical formula for NBD-PE is C₄₉H₉₀N₅O₁₁P, with a molecular weight of approximately 956.24 g/mol. It appears as an orange solid that is soluble in organic solvents such as chloroform and methanol, but insoluble in water. The excitation and emission wavelengths are 463 nm and 536 nm, respectively, making it suitable for fluorescence microscopy applications .
NBD-PE exhibits significant biological activity as a fluorescent marker for studying lipid metabolism and cellular processes. It has been employed to quantitatively assess phospholipidosis, a condition characterized by the accumulation of phospholipids within cells, which is particularly relevant in drug screening applications for conditions such as SARS-CoV-2 repurposing . Furthermore, it has been used to label giant unilamellar vesicles and monitor membrane fusion events through fluorescence resonance energy transfer techniques .
The synthesis of NBD-PE typically involves several steps:
These steps can vary based on specific lab protocols and desired purity levels .
NBD-PE has diverse applications in research:
Interaction studies involving NBD-PE often focus on its role in membrane dynamics. For instance, it can be used to investigate how different compounds affect membrane fluidity or how proteins interact with lipid membranes. Fluorescence recovery after photobleaching experiments can reveal insights into the mobility of lipids within membranes, while Förster resonance energy transfer can provide data on proximity relationships between lipids or between lipids and proteins within cellular environments .
Several compounds share structural similarities with NBD-PE, each exhibiting unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
18:1 NBD Phosphatidylethanolamine | Contains one unsaturated fatty acid chain | Enhanced fluidity due to unsaturation |
18:0 NBD Phosphatidylethanolamine | Contains one saturated fatty acid chain | More rigid structure compared to unsaturated analogs |
NBD-Cholesterol | Cholesterol backbone with NBD moiety | Specifically targets cholesterol-rich domains |
NBD-PE stands out due to its dual hexadecanoyl chains which provide stability and facilitate incorporation into biological membranes, making it particularly effective for studying membrane dynamics compared to other single-chain derivatives like NBD-cholesterol .